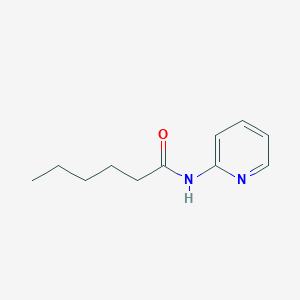
N-(2-pyridinyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinyl)hexanamide, also known as PHA-767491, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of N-heterocyclic compounds and has been shown to exhibit promising anti-tumor properties in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-pyridinyl)hexanamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(2-pyridinyl)hexanamide prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinyl)hexanamide has been shown to exhibit a potent anti-proliferative effect on cancer cells, both in vitro and in vivo. It has also been demonstrated to induce DNA damage and activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-pyridinyl)hexanamide in lab experiments is its high potency and specificity towards Chk1. This makes it an ideal tool for studying the DNA damage response pathway and its role in cancer development. However, one of the limitations of using N-(2-pyridinyl)hexanamide is its potential toxicity towards non-cancerous cells, which could limit its clinical applications.
Orientations Futures
There are several future directions for research on N-(2-pyridinyl)hexanamide. One area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of N-(2-pyridinyl)hexanamide. Another area of research is the identification of biomarkers that could predict the response of cancer cells to N-(2-pyridinyl)hexanamide, which could help in the selection of patients who are likely to benefit from this treatment. Moreover, the combination of N-(2-pyridinyl)hexanamide with other anti-cancer agents could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-pyridinyl)hexanamide involves the reaction of 2-bromopyridine with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(2-pyridinyl)hexanamide in high yields.
Applications De Recherche Scientifique
N-(2-pyridinyl)hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(2-pyridinyl)hexanamide could be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-pyridin-2-ylhexanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |
Clé InChI |
ONXDNAANSGIYKR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
SMILES canonique |
CCCCCC(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



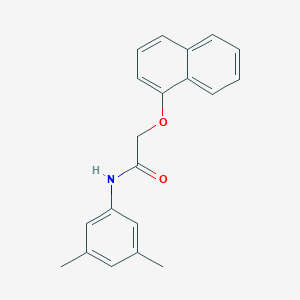
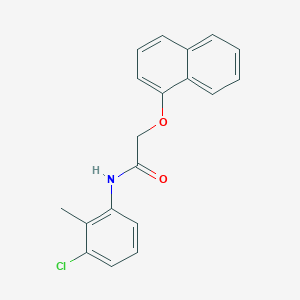
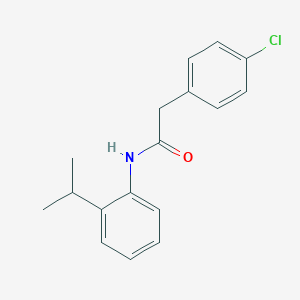

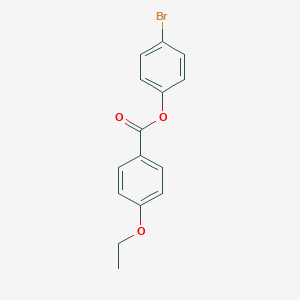
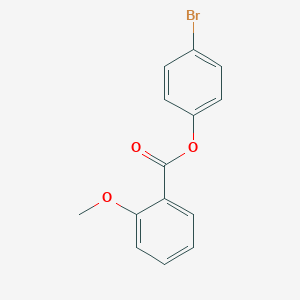




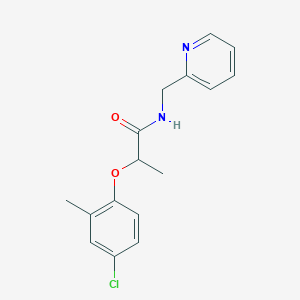

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
